molecular formula C4H5Cl B15490793 1-Chlorocyclobutene CAS No. 1473-54-7

1-Chlorocyclobutene

Cat. No.: B15490793
CAS No.: 1473-54-7
M. Wt: 88.53 g/mol
InChI Key: KFDYVJZZXORXMP-UHFFFAOYSA-N
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Description

1-Chlorocyclobutene (C₄H₅Cl) is a halogenated cyclic alkene characterized by a four-membered ring structure with a chlorine substituent at the 1-position. Its strained cyclobutene ring and electron-withdrawing chlorine atom make it a valuable intermediate in synthetic chemistry, particularly in stereospecific [2+2] cycloadditions and cross-coupling reactions . The molecule exhibits Cₛ symmetry, with vibrational fundamentals and ring puckering dynamics extensively studied via infrared and Raman spectroscopy .

Properties

IUPAC Name

1-chlorocyclobutene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl/c5-4-2-1-3-4/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYVJZZXORXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447915
Record name Cyclobutene, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-54-7
Record name Cyclobutene, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Halogenated Cyclobutenes: 1-Bromocyclobutene and 1-Fluorocyclobutene

Structural and Physical Properties

  • 1-Fluorocyclobutene (C₄H₅F) : The fluorine analog has a smaller atomic radius and higher electronegativity than chlorine, leading to a higher ring-puckering frequency (261 cm⁻¹ vs. 211 cm⁻¹ for 1-chlorocyclobutene). This reflects greater ring strain and rigidity .
  • 1-Bromocyclobutene (C₄H₅Br): Bromine’s larger atomic size increases molecular weight (132.99 g/mol vs. ~88.52 g/mol for this compound) and polarizability, likely reducing volatility and altering solubility.

Reactivity

  • Cross-Coupling Utility: this compound is noted for its efficacy in cross-coupling reactions due to the chlorine atom’s balance of electronegativity and leaving-group ability.

Positional Isomers: 3-Chlorocyclobutene

Structural Dynamics

  • The 3-chloro isomer exhibits a lower puckering frequency (196 cm⁻¹) compared to the 1-chloro derivative (211 cm⁻¹), indicating reduced ring strain. This difference arises from the chlorine atom’s position altering torsional and angle strain within the ring .

Chemical Behavior

  • The 3-chloro isomer’s reduced strain may lower reactivity in ring-opening or cycloaddition reactions, favoring stability over synthetic utility. No direct evidence compares their cross-coupling performance, but positional effects on electron distribution likely influence reaction pathways .

Non-Cyclic Analogs: 1-Chlorobutane and 3-Chloro-1-butene

1-Chlorobutane (C₄H₉Cl)

  • Structure and Applications : A linear chloroalkane used primarily as a solvent or alkylating agent. Unlike this compound, it lacks ring strain and conjugation, resulting in lower reactivity toward cycloadditions. Safety data highlight flammability (flash point: -9°C) and toxicity risks, requiring stringent handling protocols .
  • Reactivity Contrast : The absence of a double bond or ring strain limits 1-chlorobutane’s utility in stereospecific syntheses, emphasizing its role as a simple electrophile rather than a cycloaddition partner .

3-Chloro-1-butene (C₄H₇Cl)

  • Allylic Chloride Reactivity : This linear allylic chloride participates in electrophilic additions and polymerizations, contrasting with this compound’s cycloaddition focus. Its preparation from dichlorobutenes underscores divergent synthetic pathways .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1-chlorocyclobutene in academic research?

  • Methodological Answer : Synthesis of this compound requires precise control of cyclobutene halogenation. Experimental protocols must include detailed reaction conditions (e.g., solvent, temperature, catalysts) and purification steps. Characterization should integrate gas-phase infrared (IR) and liquid-phase Raman spectroscopy to confirm molecular identity and purity, as these techniques provide vibrational fundamentals for molecules with Cs symmetry . For new synthetic routes, authors must provide NMR, mass spectrometry, and elemental analysis data to validate purity and structure, adhering to guidelines for reproducibility .

Q. How does this compound’s stability vary under different experimental conditions?

  • Methodological Answer : Thermal stability studies should be conducted using controlled temperature-pressure reactors. For example, this compound isomerizes quantitatively to 2-chlorobuta-1,3-diene at 423–473 K, following first-order kinetics. Researchers must monitor pressure effects: at <150 N m⁻², reaction rates decrease due to deviations from the high-pressure limit, necessitating RRKM theory to model "fall-off" behavior . Stability assessments should also account for solvent interactions and light exposure, which may alter decomposition pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound’s thermal isomerization?

  • Methodological Answer : Discrepancies in Arrhenius parameters (e.g., pre-exponential factors or activation energies) often arise from experimental pressure regimes. To reconcile data, compare studies under standardized conditions (e.g., >1 kN m⁻² for homogeneous reactions). For instance, the Arrhenius equation log (k₁/s⁻¹) = 13.26 – 140,750 J mol⁻¹/(2.303RT) was validated at high pressures, while low-pressure deviations require RRKM-based corrections . Cross-validation using computational models (e.g., density functional theory for transition states) can further clarify mechanistic inconsistencies .

Q. What advanced techniques are suitable for analyzing pressure-dependent kinetics in this compound reactions?

  • Methodological Answer : High-resolution mass spectrometry coupled with variable-pressure reactors can track isomerization intermediates. At pressures <150 N m⁻², unimolecular decomposition dominates, requiring RRKM theory to model collision frequency effects. Experimental rate constants (e.g., k₁ = 13.26 log units at 423–473 K) should be compared with theoretical predictions to validate energy transfer parameters . Pressure-tuning experiments combined with time-resolved spectroscopy are critical for isolating elementary reaction steps.

Q. How do vibrational spectroscopy assignments for this compound inform computational modeling of its structure?

  • Methodological Answer : Gas-phase IR and Raman spectra provide experimental vibrational modes (e.g., C-Cl stretching at ~550 cm⁻¹), which must align with ab initio calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies between observed and computed frequencies may indicate anharmonicity or solvent effects. Researchers should refine computational models by adjusting basis sets or incorporating solvent fields, using experimental data from studies like Craig et al. (1991) as benchmarks .

Q. What strategies are recommended for designing reproducible experiments with this compound?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For thermal studies, document reactor calibration (e.g., temperature gradients ±1 K), pressure controls, and sampling intervals. Use supporting information (SI) for extensive datasets (e.g., >5 compounds), ensuring SI files are hyperlinked in the main text . Reproducibility requires transparent reporting of synthetic yields, spectral baselines, and error margins in kinetic plots .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

  • Methodological Answer : Use tables to compare experimental vs. computational vibrational frequencies, highlighting deviations >10 cm⁻¹. Discuss potential sources of error (e.g., instrument resolution, sample purity). For peer review, include raw spectral data in SI, annotated with peak assignments and normalization methods . Contradictions should be contextualized within experimental limitations, such as phase differences (gas vs. liquid) affecting band intensities.

Q. What validation steps are critical when extrapolating this compound’s kinetic data to novel reaction systems?

  • Methodological Answer : Perform sensitivity analysis on Arrhenius parameters (e.g., Ea = 140.75 kJ mol⁻¹) to assess their applicability to different solvents or catalysts. Validate predictions via control experiments under target conditions. For computational extrapolations, verify transition-state geometries against experimental kinetics using master equation models .

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